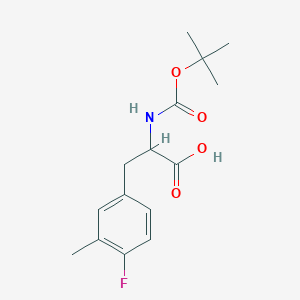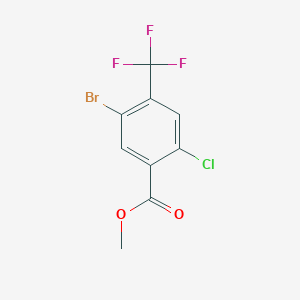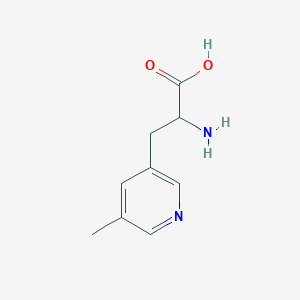
2-Amino-3-(5-methylpyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyridine and amino acids.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-methylpyridine: Similar structure but lacks the propanoic acid moiety.
2-Amino-5-methylpyridine: Similar structure but with the amino group at a different position on the pyridine ring.
2-Amino-6-methylpyridine: Similar structure but with the methyl group at a different position on the pyridine ring.
Uniqueness
2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL is unique due to the presence of both an amino group and a propanoic acid moiety attached to the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-amino-3-(5-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-7(5-11-4-6)3-8(10)9(12)13/h2,4-5,8H,3,10H2,1H3,(H,12,13) |
Clé InChI |
CPKQBVYCIFWHTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B15235500.png)


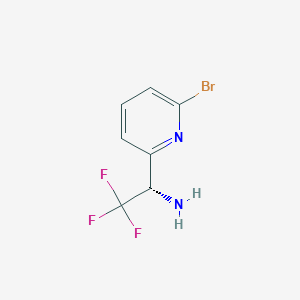
![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)
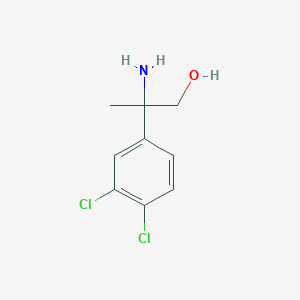
![3-bromo-5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15235545.png)

![Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B15235555.png)

![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
